1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318438
InChI: InChI=1S/C8H8FNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8FNO
Molecular Weight: 153.15 g/mol

1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one

CAS No.:

Cat. No.: VC18318438

Molecular Formula: C8H8FNO

Molecular Weight: 153.15 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one -

Specification

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
IUPAC Name 1-(5-fluoro-6-methylpyridin-3-yl)ethanone
Standard InChI InChI=1S/C8H8FNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3
Standard InChI Key OHHPPCZVAJHIOE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=N1)C(=O)C)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyridine ring with three substituents:

  • Fluorine atom at the 5-position, enhancing electronegativity and influencing binding interactions.

  • Methyl group at the 6-position, contributing to steric effects and lipophilicity.

  • Ethanone group at the 3-position, introducing a ketone functional group for reactivity .

The IUPAC name, 1-(5-fluoro-6-methylpyridin-3-yl)ethanone, reflects this arrangement. Its canonical SMILES representation, CC1=C(C=C(C=N1)C(=O)C)F, and InChIKey (OHHPPCZVAJHIOE-UHFFFAOYSA-N) are critical for database referencing .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₈FNO
Molecular Weight153.15 g/mol
SMILESCC1=C(C=C(C=N1)C(=O)C)F
InChIKeyOHHPPCZVAJHIOE-UHFFFAOYSA-N
PubChem CID72217399

Synthesis and Manufacturing

Acetylation of Pyridine Derivatives

The primary synthesis route involves acetylating a pre-substituted pyridine precursor. Using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine), the ethanone group is introduced at the 3-position. For example:

  • Starting Material: 5-Fluoro-6-methylpyridin-3-amine.

  • Acetylation: React with acetyl chloride under anhydrous conditions.

  • Purification: Column chromatography isolates the product.

Alternative Pathways

Research Findings

Chemical Reactivity

The ethanone group undergoes nucleophilic additions, while the fluorine atom participates in halogen bonding, as observed in crystallographic studies .

Comparison with Structural Analogs

1-(6-Fluoro-5-methylpyridin-3-yl)ethan-1-one

This isomer swaps fluorine and methyl positions, altering electronic distribution. The 6-fluoro derivative shows reduced dipole moments compared to the 5-fluoro variant.

Chloro-Fluoro Derivatives

1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol, a related compound, replaces the ketone with a hydroxyl group, increasing solubility but reducing metabolic stability.

Table 2: Comparative Analysis of Pyridine Derivatives

CompoundSubstituentsMolecular WeightKey Property
1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one5-F, 6-CH₃, 3-COCH₃153.15 g/molHigh lipophilicity
1-(6-Fluoro-5-methylpyridin-3-yl)ethan-1-one6-F, 5-CH₃, 3-COCH₃153.15 g/molAltered dipole
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol6-Cl, 5-F, 4-CH₃, 3-CH₂OH183.60 g/molIncreased solubility

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